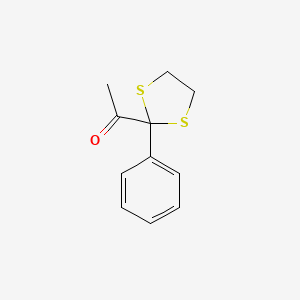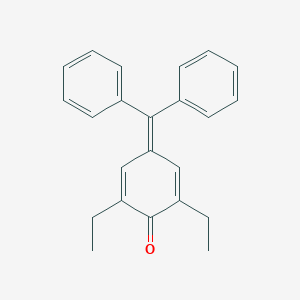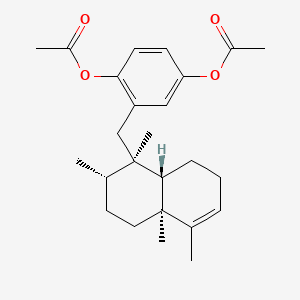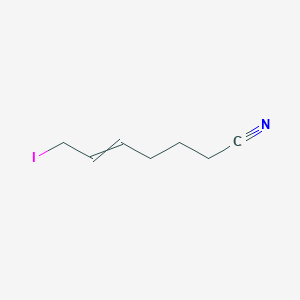
N-Ethyl-N,N,2-trimethylprop-2-en-1-aminium iodide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Ethyl-N,N,2-trimethylprop-2-en-1-aminium iodide is a quaternary ammonium compound. Quaternary ammonium compounds are known for their wide range of applications, particularly in the fields of chemistry and biology. These compounds are characterized by a nitrogen atom that is bonded to four organic groups, resulting in a positively charged ion.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-Ethyl-N,N,2-trimethylprop-2-en-1-aminium iodide typically involves the alkylation of tertiary amines. One common method is the reaction of N,N,2-trimethylprop-2-en-1-amine with ethyl iodide under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or acetonitrile, and the mixture is heated to promote the reaction. The product is then purified through recrystallization or other suitable methods.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations. This ensures the efficient production of the compound on a large scale.
Analyse Chemischer Reaktionen
Types of Reactions
N-Ethyl-N,N,2-trimethylprop-2-en-1-aminium iodide can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the iodide ion is replaced by other nucleophiles.
Oxidation and Reduction: While the quaternary ammonium ion itself is relatively stable, the organic groups attached to the nitrogen can undergo oxidation or reduction under appropriate conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and other strong nucleophiles. The reactions are typically carried out in polar solvents such as water or alcohols.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used to oxidize the organic groups attached to the nitrogen atom.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed to reduce the organic groups.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield a variety of substituted ammonium compounds, while oxidation and reduction reactions can lead to the formation of alcohols, ketones, or other functional groups.
Wissenschaftliche Forschungsanwendungen
N-Ethyl-N,N,2-trimethylprop-2-en-1-aminium iodide has several applications in scientific research:
Chemistry: It is used as a phase transfer catalyst in organic synthesis, facilitating the transfer of reactants between different phases.
Biology: The compound can be used in the study of cell membranes and ion channels due to its ability to interact with lipid bilayers.
Medicine: Quaternary ammonium compounds, including this compound, are explored for their potential antimicrobial properties.
Industry: It is used in the formulation of disinfectants and antiseptics, leveraging its ability to disrupt microbial cell membranes.
Wirkmechanismus
The mechanism of action of N-Ethyl-N,N,2-trimethylprop-2-en-1-aminium iodide involves its interaction with cell membranes. The positively charged ammonium ion can bind to negatively charged components of the cell membrane, leading to disruption of membrane integrity. This can result in cell lysis and death, particularly in microbial cells. The compound may also interact with ion channels, affecting ion transport across the membrane.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N,N-Dimethyl-N-ethylprop-2-en-1-aminium iodide
- N,N-Diethyl-N-methylprop-2-en-1-aminium iodide
- N,N,2-Trimethylprop-2-en-1-aminium bromide
Uniqueness
N-Ethyl-N,N,2-trimethylprop-2-en-1-aminium iodide is unique due to its specific combination of alkyl groups attached to the nitrogen atom. This unique structure can influence its reactivity and interactions with biological membranes, making it particularly effective in certain applications, such as phase transfer catalysis and antimicrobial formulations.
Eigenschaften
CAS-Nummer |
61307-94-6 |
|---|---|
Molekularformel |
C8H18IN |
Molekulargewicht |
255.14 g/mol |
IUPAC-Name |
ethyl-dimethyl-(2-methylprop-2-enyl)azanium;iodide |
InChI |
InChI=1S/C8H18N.HI/c1-6-9(4,5)7-8(2)3;/h2,6-7H2,1,3-5H3;1H/q+1;/p-1 |
InChI-Schlüssel |
XCMLKQLELMAKKK-UHFFFAOYSA-M |
Kanonische SMILES |
CC[N+](C)(C)CC(=C)C.[I-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


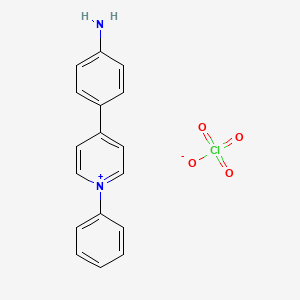
![6-Methyl-8-[(oxan-2-yl)oxy]oct-6-en-4-yn-2-ol](/img/structure/B14590713.png)
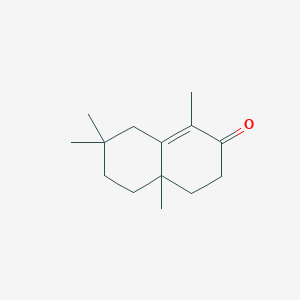
![{[(4-Methoxy-2-nitrophenyl)methyl]sulfamoyl}acetic acid](/img/structure/B14590716.png)
![N-[(Chloroacetyl)oxy]benzenecarboximidoyl chloride](/img/structure/B14590728.png)
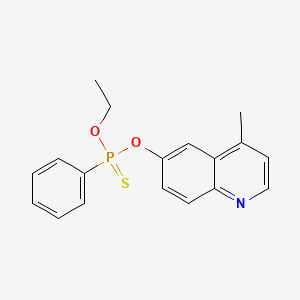
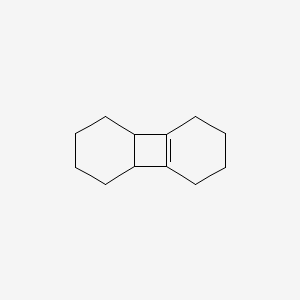

![1-{2-Hydroxy-4-[(oxiran-2-yl)methoxy]phenyl}ethan-1-one](/img/structure/B14590779.png)
